1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
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Overview
Description
1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has shown potential in antioxidant applications. A study demonstrated the synthesis of a derivative compound with significant antioxidant activity, highlighted by its high scavenging activity against stable DPPH radical, reaching 80% at a concentration of 1000 μg/mL (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Insecticidal and Antibacterial Potential
Research has explored the insecticidal and antibacterial potential of compounds related to this compound. A study synthesized derivatives and evaluated them against certain insects and microorganisms, indicating potential use in pest control and microbial inhibition (Deohate & Palaspagar, 2020).
Chemical Synthesis and Characterization
The compound has been a focus in the field of chemical synthesis and characterization. For instance, the synthesis and structural analysis of related compounds have been extensively studied, providing insights into the chemical properties and potential applications of these derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Applications in Heterocyclic Chemistry
This compound is significant in heterocyclic chemistry. Studies have shown its utility in synthesizing various heterocyclic systems, suggesting broad applications in pharmaceuticals and material science (Noguchi, Shirai, Nakashima, Arai, Nishida, Yamamoto, & Kakehi, 2003).
Anticancer Potential
The compound's derivatives have been investigated for their potential in cancer therapy. One study discovered a novel series of N-aryl-N'-pyrimidin-4-yl ureas, derived from this compound, showing significant antitumor activity, supporting its potential therapeutic use as a new anticancer agent (Guagnano et al., 2011).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . This suggests that 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea may also interact with multiple targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that various factors can affect the course of reactions involving similar compounds .
Properties
IUPAC Name |
1-benzyl-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-9-15-20-13(2)16(17(23)22(15)11-12)21-18(24)19-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPDCHCLPIVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NCC3=CC=CC=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.